1-(Trifluoromethyl)naphtho[2,1-b]furan
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Overview
Description
1-(Trifluoromethyl)naphtho[2,1-b]furan is a heterocyclic compound that features a naphthofuran core with a trifluoromethyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphtho[2,1-b]furan typically involves the reaction of aroyl(trifluoroacetyl)methane with 2,3-dichloro-1,4-naphthoquinone under phase-transfer conditions . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)naphtho[2,1-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[2,1-b]furan-4,9-diones.
Reduction: Reduction reactions can modify the furan ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl hypofluorite and cesium tetrafluorocobaltate(III) are employed for specific substitutions.
Major Products: The major products formed from these reactions include various substituted naphthofurans and naphtho[2,1-b]furan-4,9-diones .
Scientific Research Applications
1-(Trifluoromethyl)naphtho[2,1-b]furan has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphtho[2,1-b]furan involves its interaction with molecular targets such as c-Met and the PI3K/Akt pathway. It inhibits hepatocyte growth factor-induced cell migration and invasion by suppressing c-Met phosphorylation and downstream activation of PI3K and Akt . This leads to the downregulation of matrix metalloproteinase-9 activity, which is crucial for cell migration and invasion .
Comparison with Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Shares a similar naphthofuran core but differs in functional groups and reactivity.
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
Uniqueness: 1-(Trifluoromethyl)naphtho[2,1-b]furan is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a fluorescent label and in organic electronics .
Properties
Molecular Formula |
C13H7F3O |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
1-(trifluoromethyl)benzo[e][1]benzofuran |
InChI |
InChI=1S/C13H7F3O/c14-13(15,16)10-7-17-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7H |
InChI Key |
ZWKNLLLJQAYSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C(F)(F)F |
Origin of Product |
United States |
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